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Compound of Interest

Compound Name: GSK8175

Cat. No.: B15563726

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK8175 is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B
polymerase, an essential enzyme for viral replication. Developed as a sulfonamide-N-
benzoxaborole benzofuran analog, GSK8175 was designed to overcome the pharmacokinetic
limitations of its predecessor, GSK5852, primarily by mitigating facile benzylic oxidation. This
strategic modification resulted in a significantly improved pharmacokinetic profile, characterized
by low in vivo clearance in preclinical species and a prolonged plasma half-life in humans.
GSK8175 demonstrates potent antiviral activity against a broad range of HCV genotypes in
vitro. Preclinical and clinical data indicate that its enhanced metabolic stability translates to a
robust and sustained reduction in viral RNA levels, validating the therapeutic potential of this
compound in the treatment of chronic HCV infection.
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Property

Description

Compound Name

GSK8175

Mechanism of Action

Non-nucleoside inhibitor of HCV NS5B RNA-
dependent RNA polymerase.

Chemical Class

Sulfonamide-N-benzoxaborole benzofuran

analog.

Therapeutic Target

Hepatitis C Virus (HCV)

Key Innovation

Improved metabolic stability and human
pharmacokinetics by addressing benzylic
oxidation observed in the first-generation
inhibitor, GSK5852.

In Vitro Activity

The in vitro antiviral potency of GSK8175 was evaluated using HCV replicon assays, which
measure the replication of subgenomic HCV RNA in cultured human hepatoma cells. The
compound's direct inhibitory effect on the viral polymerase was assessed through enzymatic

assays.

Antiviral Activity in HCV Replicon Assays

GSK8175 exhibits potent, low nanomolar activity against wild-type (WT) HCV replicons. Its

efficacy extends to various HCV genotypes, a critical attribute for a broad-spectrum antiviral

agent.

Table 1: In Vitro Antiviral Activity of GSK8175 in HCV Replicon Assays
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:zr\\,otypelReplicon Assay Type Parameter Value (nM)
Genotype 1b (WT) Cellular Replicon ECso < 7[1]
Genotype la Cellular Replicon ECso 38[2]
Genotype 1b Cellular Replicon ECso

Genotype 2a Cellular Replicon ECso

Genotype 3a Cellular Replicon ECso

Note: Specific ECso values for all genotypes were not publicly available in the reviewed
literature. The value for Genotype 1a is for a closely related compound from the same class.

NS5B Polymerase Inhibition

GSK8175 directly targets the HCV NS5B polymerase, inhibiting its RNA-dependent RNA
polymerase activity. Enzymatic assays confirm its potent inhibitory action against the
polymerase from multiple HCV genotypes.

Table 2: In Vitro Inhibition of HCV NS5B Polymerase by GSK8175

HCV Genotype Assay Type Parameter Value (nM)
Genotype 1b Enzymatic ICso 10[2]
Genotype la Enzymatic ICs0 49[2]
Genotype 2a Enzymatic ICso 13[2]

>10,000 (60%

Genotype 3a Enzymatic ICso o
inhibition at 10 uM)[2]

In Vivo Pharmacokinetics

The pharmacokinetic profile of GSK8175 was characterized in multiple preclinical species and
in human clinical trials. These studies demonstrate low clearance and high oral bioavailability,
supporting its development for oral administration.
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Preclinical Pharmacokinetics

Pharmacokinetic parameters were determined in rats, dogs, and monkeys following
intravenous and oral administration.

Table 3: Preclinical Pharmacokinetic Parameters of a GSK8175 Analog

Oral
CL .
) Dose Cmax AUC Bioav
Speci Tmax (mL/ vd tal2 o
Route (mg/k (ng/m (ng-hl/ . ailabil
es (h) min/k  (L/kg) (h) .
g) L) mL) ) ity
J (%)
Rat \Y, - - - - 1.4[2] - - 44[2]
Oral - - - - - - -
Dog \Y, - - - - 0.86[2] - - 35[2]
Oral - - - - - - -
Monke
\Y, - - - - 0.76[2] - - 53[2]
y
Oral - - - - - - -

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, Vd, t1/2) for GSK8175 were not
fully available in the public domain. The presented clearance and bioavailability data are for a
closely related and representative compound from the same chemical series.

Human Pharmacokinetics

In clinical studies, GSK8175 exhibited a remarkably long plasma half-life, a key advantage for
patient dosing and compliance.

Table 4: Human Pharmacokinetic Parameters of GSK8175

Parameter Value

Plasma Half-life (t1/2) 60-63 hours[3]
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Experimental Protocols
HCV Replicon Assay (Luciferase-Based)

This assay is used to determine the in vitro antiviral efficacy of compounds against HCV
replication.

Principle: A subgenomic HCV replicon containing a luciferase reporter gene is introduced into
human hepatoma cells (e.g., Huh-7). The level of luciferase activity is directly proportional to
the extent of HCV RNA replication. Inhibition of replication by an antiviral compound results in a
decrease in luciferase signal.

Detailed Methodology:

o Cell Culture: Maintain Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at
37°C in a 5% CO:z2 incubator.

o RNA Transfection: Linearize the HCV replicon plasmid DNA containing the luciferase
reporter gene and use it as a template for in vitro transcription to generate replicon RNA.
Electroporate the in vitro-transcribed RNA into Huh-7 cells.

o Compound Treatment: Plate the transfected cells in 96-well plates. After cell attachment, add
serial dilutions of GSK8175 (or control compounds) to the wells. Include a no-drug control
and a positive control (e.g., another known HCV inhibitor).

e Incubation: Incubate the plates for 48-72 hours at 37°C.

e Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial
luciferase assay system and a luminometer.

o Data Analysis: Calculate the 50% effective concentration (ECso), which is the concentration
of the compound that reduces luciferase activity by 50% compared to the no-drug control.
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Figure 1. Workflow for the HCV Replicon Luciferase Assay.

NS5B RNA-Dependent RNA Polymerase (RARp)
Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of a compound on the purified
HCV NS5B polymerase enzyme.

Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g.,
[33P]-UTP) into a newly synthesized RNA strand by the NS5B polymerase using a synthetic
RNA template-primer. An inhibitor will reduce the amount of incorporated labeled nucleotide.

Detailed Methodology:

e Enzyme and Substrates: Use purified, recombinant HCV NS5B polymerase. The reaction
mixture contains a synthetic poly(A) template and an oligo(U) primer, along with a mixture of
nucleotide triphosphates (ATP, CTP, GTP, and labeled UTP).

« Inhibitor Addition: Add varying concentrations of GSK8175 or control compounds to the
reaction mixture.

e Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the NS5B
enzyme. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

» Reaction Termination: Stop the reaction by adding EDTA.
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e Product Capture and Detection: Transfer the reaction mixture to a filter plate to capture the
newly synthesized, labeled RNA. Wash the filter to remove unincorporated labeled
nucleotides. Measure the radioactivity of the captured RNA using a scintillation counter.

o Data Analysis: Determine the 50% inhibitory concentration (ICso), which is the concentration
of the compound that reduces the polymerase activity by 50% compared to the no-inhibitor

control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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